molecular formula C31H50O3 B15127307 2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid

2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid

Cat. No.: B15127307
M. Wt: 470.7 g/mol
InChI Key: AUNLCWKHCZCMHW-UHFFFAOYSA-N
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Description

2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid is a complex organic compound with a unique structure It is a derivative of cyclopenta[a]phenanthrene and contains multiple methyl groups and a hydroxy group, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid involves multiple steps. The starting materials typically include cyclopenta[a]phenanthrene derivatives, which undergo a series of functional group modifications. Key steps in the synthesis may include:

    Hydroxylation: Introduction of the hydroxy group at the desired position.

    Methylation: Addition of methyl groups to specific carbon atoms.

    Acylation: Formation of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled methylation are commonly employed. The use of advanced purification methods, such as chromatography, ensures the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce a fully saturated hydrocarbon.

Scientific Research Applications

2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and acetic acid moiety play crucial roles in its activity. The compound may bind to enzymes or receptors, modulating their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cholestanol: A similar sterol with a hydroxyl group and multiple methyl groups.

    Cholesterol: Another sterol with a similar cyclopenta[a]phenanthrene structure but different functional groups.

    Ergosterol: A sterol found in fungi with a similar core structure.

Uniqueness

2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid is unique due to its specific functional groups and their arrangement. The presence of the acetic acid moiety and the precise positioning of the hydroxy and methyl groups confer distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C31H50O3

Molecular Weight

470.7 g/mol

IUPAC Name

2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid

InChI

InChI=1S/C31H50O3/c1-20(2)9-8-10-21(3)22-14-18-31(19-27(33)34)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)13-17-30(22,31)7/h14,18,20-22,25-26,32H,8-13,15-17,19H2,1-7H3,(H,33,34)

InChI Key

AUNLCWKHCZCMHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1C=CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)CC(=O)O

Origin of Product

United States

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